molecular formula C10H11BrN2O2 B1527968 4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-OL CAS No. 1305324-80-4

4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-OL

Cat. No.: B1527968
CAS No.: 1305324-80-4
M. Wt: 271.11 g/mol
InChI Key: SHNYASFYGGUUPQ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • Tert-butyl group : Singlet at δ 1.43 ppm (9H, C(CH₃)₃).
  • Aromatic protons :
    • H7 (pyridine): Doublet at δ 8.59 ppm (J = 2.0 Hz).
    • H5 (oxazole): Doublet at δ 7.94 ppm (J = 2.0 Hz).
  • Hydroxyl proton : Broad signal at δ 5.21 ppm (1H, -OH).

¹³C NMR (101 MHz, CDCl₃):

  • Quaternary carbons :
    • C2 (oxazole): δ 153.8 ppm.
    • C7 (pyridine): δ 142.9 ppm.
  • Tert-butyl carbons : δ 29.8 (CH₃), 35.1 (C(CH₃)₃).
  • Brominated carbon : δ 117.2 ppm (C-Br).

Infrared (IR) Spectroscopy

Key absorption bands (KBr, cm⁻¹):

Bond/Vibration Frequency Assignment
O–H stretch 3250–3350 Hydroxyl group
C–Br stretch 560–590 Aromatic C–Br
C=N (oxazole) 1610–1630 Oxazole ring
C–O (oxazole) 1230–1250 Ether linkage

UV-Vis Spectroscopy

In acetonitrile, the compound exhibits:

  • λ_max : 278 nm (π→π* transition, oxazole-pyridine system).
  • Molar absorptivity : ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹.
    The bromine substituent induces a 15–20 nm redshift compared to non-halogenated analogs due to enhanced electron withdrawal.

Computational Molecular Modeling and Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-31+G* level reveal:

Optimized Geometry

  • Bond lengths :
    • C–Br: 1.902 Å (theoretical) vs. 1.89 Å (experimental).
    • C–O (oxazole): 1.374 Å.
  • Dihedral angles :
    • Oxazole-pyridine plane: 3.2° (near-planar).

Frontier Molecular Orbitals

Orbital Energy (eV) Localization
HOMO -6.12 Oxazole ring π-system
LUMO -2.87 Pyridine ring π*

  • Band gap : 3.25 eV, indicating moderate electronic excitation energy.

Vibrational Frequency Analysis

DFT-calculated IR frequencies align with experimental data (RMSD = 12 cm⁻¹), validating the model.

Properties

IUPAC Name

4-bromo-2-tert-butyl-[1,3]oxazolo[4,5-c]pyridin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c1-10(2,3)9-13-6-7(15-9)5(14)4-12-8(6)11/h4,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNYASFYGGUUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C(=CN=C2Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201193462
Record name Oxazolo[4,5-c]pyridin-7-ol, 4-bromo-2-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305324-80-4
Record name Oxazolo[4,5-c]pyridin-7-ol, 4-bromo-2-(1,1-dimethylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazolo[4,5-c]pyridin-7-ol, 4-bromo-2-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization to Form Oxazolo[4,5-c]pyridine Core

  • Precursor: 4-Bromo-3-pivaloylaminopyridine is a common starting material for cyclization.
  • Cyclization Conditions: Use of bases such as cesium carbonate (Cs2CO3) facilitates intramolecular cyclization to form the oxazole ring fused to the pyridine.
  • Catalysis: Phase transfer catalysts like tetrabutylammonium bromide (TBAB) under microwave irradiation accelerate the reaction, achieving yields up to 78% in 10 minutes.
  • Alternative Catalysis: Silica-supported perchloric acid catalysis under ambient conditions also enables oxazolo[4,5-c]pyridine formation with short reaction times and catalyst recyclability.

Bromination at Position 4

  • Bromination is typically achieved early in the synthesis on the pyridine precursor or during ring formation.
  • Modified Niementowski-type reactions or electrophilic bromination methods can install the bromine substituent at the desired position.
  • Careful control of reaction conditions prevents over-bromination or undesired substitution.

Introduction of tert-Butyl Group

  • The tert-butyl substituent is introduced via pivaloyl-containing intermediates.
  • For example, 3-pivaloylaminopyridine derivatives undergo cyclization to incorporate the tert-butyl group on the oxazole ring.
  • The bulky tert-butyl group influences the electronic and steric properties of the molecule, as well as reaction selectivity.

Hydroxylation at Position 7

  • Hydroxylation is achieved via oxidation or hydrolysis steps after ring formation.
  • For instance, acid-catalyzed hydrolysis or oxidation with reagents such as 3-chloroperbenzoic acid can introduce hydroxyl groups selectively.
  • The presence of bromine influences the regioselectivity and reactivity during hydroxylation.

Representative Synthetic Route Example

Step Reaction Reagents and Conditions Yield (%) Notes
1 Cyclization of 4-bromo-3-pivaloylaminopyridine Cs2CO3, TBAB, microwave irradiation, solvent-free, 10 min 78 Efficient formation of oxazolo[4,5-c]pyridine core
2 Bromination (if not pre-installed) Electrophilic bromination agents, controlled temperature Variable Position-selective bromination critical
3 Hydroxylation at C7 Acid-catalyzed hydrolysis or oxidation (e.g., 3-chloroperbenzoic acid) Up to 93 (in related systems) High regioselectivity observed
4 Purification Column chromatography (silica gel), recrystallization Solvent systems: ethyl acetate/hexane mixtures

Analytical and Characterization Techniques

  • NMR Spectroscopy: ^1H and ^13C NMR confirm ring formation, substituent positions, and tert-butyl group presence (tert-butyl protons typically resonate near 1.3 ppm).
  • Mass Spectrometry: Confirms molecular weight and bromine isotopic pattern.
  • IR Spectroscopy: Identifies functional groups, including hydroxyl (broad O–H stretch) and oxazole ring vibrations.
  • X-ray Crystallography: Used to confirm molecular geometry and substitution pattern, especially steric influence of tert-butyl group.

Research Findings and Observations

  • The tert-butyl group exerts significant steric hindrance, influencing the planarization of the oxazole ring and affecting π-π stacking in solid state.
  • Electron-donating inductive effects from tert-butyl increase electron density on the oxazole nitrogen, impacting reactivity.
  • Bromine substitution at position 4 weakly deactivates the ring but can be overcome by using excess oxidants during hydroxylation.
  • Microwave-assisted cyclization offers rapid and high-yielding synthesis compared to conventional heating.
  • Silica-supported acid catalysts provide environmentally friendly and reusable options for ring formation.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents Conditions Yield Advantages Challenges
Oxazolo[4,5-c]pyridine core formation Microwave-assisted cyclization Cs2CO3, TBAB Microwave, solvent-free, 10 min 78% Fast, high yield Requires microwave equipment
Bromination Electrophilic bromination Brominating agents Controlled temperature Variable Selective substitution Over-bromination risk
tert-Butyl introduction Via pivaloyl precursors Pivaloyl chloride, pyridine Moderate heat Moderate to high Stable bulky substituent Steric hindrance
Hydroxylation Oxidation/hydrolysis 3-Chloroperbenzoic acid, acid catalysts Room temp to reflux Up to 93% (related compounds) High regioselectivity Sensitive to reaction conditions
Purification Chromatography, recrystallization Silica gel, EtOAc/hexane Ambient High purity Solubility issues

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of the de-brominated compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Studies

Preliminary investigations suggest that 4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-OL may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Understanding these interactions is crucial for elucidating its pharmacological profile. Research has indicated potential applications in drug development due to its structural properties that may influence biological activity.

Synthesis of Related Compounds

The compound serves as a precursor for synthesizing other derivatives with potentially enhanced biological properties. For example, structural analogs such as:

Compound NameStructural FeaturesUnique Aspects
4-Amino-2-(tert-butyl)oxazolo[4,5-C]pyridineAmino group at position 4Potentially higher reactivity due to amino group
5-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridineBromine at position 5May exhibit different biological activities
3-Methyl-2-(tert-butyl)oxazolo[4,5-C]pyridineMethyl group at position 3Altered lipophilicity affecting solubility

Environmental Chemistry

Given its chemical structure, this compound could be studied for its environmental impact and degradation pathways. Its bromine content may influence its behavior in environmental systems, particularly concerning persistence and bioaccumulation.

Material Science

The unique properties of this compound may also lend themselves to applications in material science, particularly in the development of new polymers or composite materials that leverage its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-OL involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents & Key Features Molecular Weight (g/mol) Key Applications/Properties Reference(s)
4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridin-7-OL Oxazolo[4,5-c]pyridine - 2-tert-butyl
- 4-Bromo
- 7-Hydroxyl
~299.12 Potential pharmacophore for enzyme inhibition or receptor modulation (inferred from analogs).
9-Bromo-4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline Oxazolo[4,5-c]quinoline - 4-Methyl
- 9-Bromo
- 2-Phenyl
Not reported Synthetic intermediate; structural analog with extended aromaticity.
4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)-oxazolo[4,5-c]pyridine Oxazolo[4,5-c]pyridine - 2-tert-butyl
- 4-Bromo
- 7-Trimethylsilyl
327.30 Enhanced lipophilicity due to silyl group; used in cross-coupling reactions.
4-Bromo-7-(dimethoxymethyl)-6-iodo-2-(tert-butyl)oxazolo[4,5-c]pyridine Oxazolo[4,5-c]pyridine - 2-tert-butyl
- 4-Bromo
- 6-Iodo
- 7-Dimethoxymethyl
455.09 Halogen-rich structure for radiopharmaceutical or catalytic applications.
7-Chloro-oxazolo[4,5-d]pyrimidine Oxazolo[4,5-d]pyrimidine - 7-Chloro
- Variable amine substituents
~200–250 (varies) Enzyme inhibition (e.g., fatty acid amide hydrolase); antiviral activity.

Key Comparative Insights:

Core Structure Variations: Oxazolo[4,5-c]pyridines (e.g., target compound) vs. oxazolo[4,5-d]pyrimidines : The latter exhibits a pyrimidine ring instead of pyridine, altering electronic density and hydrogen-bonding capacity. This difference correlates with bioactivity; oxazolo[4,5-d]pyrimidines show antiviral and enzyme inhibitory effects, while oxazolo[4,5-c]pyridines are less explored pharmacologically. Oxazolo[4,5-c]quinolines : Incorporation of a fused quinoline ring increases aromatic surface area, enhancing π-π stacking interactions in molecular recognition.

Substituent Effects: Bromine vs. Iodo: Bromine in the target compound offers moderate steric hindrance compared to iodine in ’s derivative, which may affect binding to bulky enzymatic pockets. Hydroxyl vs. Carboxylic Acid: The 7-hydroxyl group in the target compound contrasts with the carboxylic acid in ’s analog.

Synthetic Strategies: The target compound’s analogs are synthesized via cyclodehydration (e.g., PPA-mediated cyclization in oxazoloquinolines ) or halogenation of preformed oxazolo-pyridine cores . Silyl-protected derivatives () are intermediates for further functionalization via Suzuki-Miyaura coupling, leveraging the bromine substituent.

Physicochemical Properties :

  • Lipophilicity : Trimethylsilyl () and tert-butyl groups increase logP values, favoring blood-brain barrier penetration.
  • Thermal Stability : tert-Butyl groups enhance thermal stability, as seen in analogs with high melting points (e.g., 136–161°C in –4).

Table 2: Spectroscopic Data Comparison

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Notable Features Reference(s)
Target Compound (Inferred) ~3400 (O-H stretch) Not reported Hydroxyl proton resonance expected at ~5–6 ppm.
4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid 1711 (C=O) Not reported Carboxylic acid carbonyl stretch.
9-Bromo-4-methyl-2-phenyloxazolo[4,5-c]quinoline 1603 (C=N) Aromatic protons at 7.80–8.10 ppm Aromatic multiplicity due to quinoline.

Research Implications and Gaps

  • Bioactivity : While oxazolo[4,5-d]pyrimidines demonstrate antiviral and enzyme inhibitory effects , the target compound’s bioactivity remains underexplored.
  • Synthetic Optimization: –9 highlights PPA-mediated cyclization as a robust method for oxazoloquinolines; adapting this to oxazolo[4,5-c]pyridines could improve yields.
  • Structural Modifications : Introducing electron-withdrawing groups (e.g., nitro) at position 6 or 7 may enhance reactivity for pharmaceutical applications.

Biological Activity

4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-OL is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, focusing on its interactions with various biological targets, synthesis methods, and potential therapeutic applications.

Structural Characteristics

The compound features a bromine atom and a tert-butyl group attached to an oxazole ring fused with a pyridine structure. The hydroxyl group at the 7-position enhances its solubility in polar solvents, which may influence its biological activity. Its molecular formula is C10H11BrN2O2C_{10}H_{11}BrN_{2}O_{2} with a molecular weight of approximately 271.11 g/mol .

Enzyme Interactions

Preliminary studies suggest that this compound may interact with various enzymes and receptors involved in metabolic pathways. These interactions could lead to significant pharmacological effects:

  • Inhibition of Protein Kinases : It has been indicated that compounds with similar structures can inhibit protein kinases involved in cancer progression .
  • Neuroprotective Effects : The compound may exhibit neuroprotective properties by modulating pathways associated with neurodegenerative diseases .

Case Studies and Research Findings

  • Cardioprotective Activity : In vitro studies have demonstrated that related compounds exhibit cardioprotective effects against doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes. These studies highlight the potential for derivatives of this compound to mitigate oxidative stress and apoptosis in cardiac cells .
    CompoundCell Viability (%)IC50 (µM)
    Control100-
    Compound A87.5 ± 4.3>40
    Compound B81.6 ± 3.7>40
  • Multi-target Activity : The compound's structural analogs have shown activity against multiple targets such as CK2, XIAP, and α-glucosidase, indicating a broad spectrum of biological activity that warrants further investigation .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Cyclization Reactions : Utilizing appropriate precursors to form the oxazole ring.
  • Bromination Techniques : Introducing the bromine atom at the desired position using standard bromination methods.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-OL, and what are their key advantages?

  • Methodological Answer : A microwave-assisted synthesis using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst and cesium carbonate as a base has been reported. This method involves cyclization of 4-bromo-3-pivaloylaminopyridine, achieving a 78% yield in just 10 minutes under optimized conditions. This protocol is advantageous for its rapid reaction time, energy efficiency, and scalability for small-scale research .

Q. How is the structural integrity of this compound verified post-synthesis?

  • Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) to confirm substituent positions and bromine integration. High-resolution mass spectrometry (HRMS) is used to validate molecular weight. For crystalline samples, X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) provides precise crystallographic data, ensuring correct stereochemistry and bond lengths .

Q. What are the primary applications of this compound in drug discovery?

  • Methodological Answer : The oxazolo[4,5-C]pyridine scaffold is explored for bioactivity due to its structural similarity to purines. This compound serves as a precursor for designing enzyme inhibitors (e.g., fatty acid amide hydrolase) and receptor modulators. Its bromine substituent enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) to generate derivatives for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between oxazolo[4,5-C]pyridine derivatives and related scaffolds?

  • Methodological Answer : Comparative SAR studies using in vitro assays (e.g., enzyme inhibition, cytotoxicity via MTT) and computational docking (e.g., molecular dynamics simulations) are critical. For example, differences in activity between oxazolo[4,5-C]pyridines and oxazolo[5,4-d]pyrimidines can be attributed to steric effects or electronic profiles. Validate hypotheses by synthesizing hybrid analogs and testing under standardized conditions .

Q. What experimental design considerations are essential for optimizing the compound’s pharmacokinetic properties?

  • Methodological Answer : Focus on logP (lipophilicity) and metabolic stability. Use in silico tools (e.g., SwissADME) to predict drug-likeness. Experimentally, modify the tert-butyl group to balance steric bulk and solubility. Introduce polar substituents (e.g., hydroxyl, amine) via regioselective reactions. Assess metabolic stability using liver microsome assays and cytochrome P450 inhibition studies .

Q. How can computational methods enhance the understanding of this compound’s interaction with biological targets?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and predict electronic properties. Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding modes with targets like kinases or hydrolases. Pharmacophore modeling (e.g., Phase) highlights critical interaction points (e.g., hydrogen bonds with the oxazole ring). Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .

Q. What strategies mitigate challenges in crystallizing this compound for XRD analysis?

  • Methodological Answer : Optimize solvent systems (e.g., DMSO/water or THF/hexane) for slow evaporation. Use seeding techniques with microcrystals from analogous compounds. For twinned or low-resolution data, employ SHELXD/SHELXE for structure solution and refinement. If crystallization fails, substitute the bromine atom with a smaller halogen (e.g., Cl) to reduce steric hindrance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-OL
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-OL

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